molecular formula C20H16O5 B1211649 Fujianmycin B CAS No. 130548-09-3

Fujianmycin B

Cat. No. B1211649
M. Wt: 336.3 g/mol
InChI Key: MUNUJAJWLPOQBH-NIVTXAMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fujianmycin B is a natural product found in Streptomyces griseorubiginosus, Streptomyces, and Streptomyces capitiformicae with data available.

Scientific Research Applications

Antibacterial Activity

Fujianmycin B is primarily known for its antibacterial properties. It has been isolated from marine-derived Streptomyces and exhibits antibacterial activity against specific bacteria like Streptomyces viridochromogenes. The structurally related Fujianmycin C, also isolated from marine-derived Streptomyces, showcases similar antibacterial effects (Abdalla, Helmke, & Laatsch, 2010).

Bioactive Properties

Studies have shown that Fujianmycin B is part of a group of angucyclinone polyketides, which have bioactive properties. This group of compounds, including Fujianmycin B, are known for their potential in pharmaceutical applications due to their structural and biological characteristics (Fotso et al., 2008).

Prolyl Endopeptidase Inhibition

Fujianmycin B has been identified as an isotetracenone antibiotic, which shows potential in inhibiting prolyl endopeptidase. This enzyme is significant in the metabolism of various bioactive peptides, and its inhibition can have therapeutic implications. However, it's noted that the closely related SNA-8073-B, a stereoisomer of Fujianmycin B, showed more pronounced activity in this regard (Kimura et al., 1997).

properties

CAS RN

130548-09-3

Product Name

Fujianmycin B

Molecular Formula

C20H16O5

Molecular Weight

336.3 g/mol

IUPAC Name

(3S,4R)-4-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C20H16O5/c1-9-8-13(21)15-11(18(9)22)6-7-12-17(15)20(24)10-4-3-5-14(25-2)16(10)19(12)23/h3-7,9,18,22H,8H2,1-2H3/t9-,18+/m0/s1

InChI Key

MUNUJAJWLPOQBH-NIVTXAMTSA-N

Isomeric SMILES

C[C@H]1CC(=O)C2=C([C@@H]1O)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC

SMILES

CC1CC(=O)C2=C(C1O)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC

Canonical SMILES

CC1CC(=O)C2=C(C1O)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC

synonyms

fujianmycin B
ribiginone A(2)
rubiginone A2
SNA 8073-A
SNA 8073-B
SNA-8073-A
SNA-8073-B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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